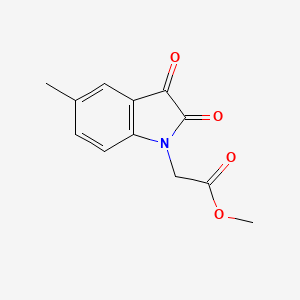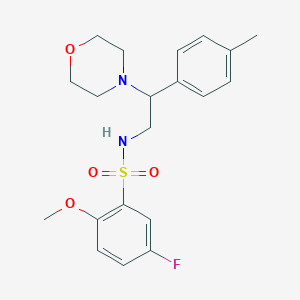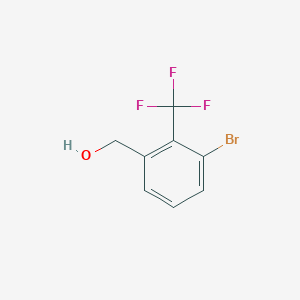
3-Bromo-2-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6BrF3O . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
This compound is a solid substance at ambient temperature . The molecular weight of this compound is 273.02 .Scientific Research Applications
Protecting Groups in Synthesis
3-Bromo-2-(trifluoromethyl)benzyl alcohol is involved in the development of new alcohol protecting groups. These groups are significant in synthetic chemistry for protecting sensitive alcohol functionalities during chemical reactions. The removal of these protecting groups can be coupled with oxidation to produce aldehydes or ketones, important intermediates in various chemical syntheses (Curran & Yu, 1992).
Photocatalytic Decomposition Studies
Studies on the photocatalytic decomposition of halosubstituted benzyl alcohols like this compound have been conducted. These studies are essential for understanding the environmental impact and degradation mechanisms of these compounds (Wissiak, Šket, & Vrtacnik, 2000).
Polymer Synthesis
This compound plays a role in the preparation of polymers with controlled molecular architecture. It serves as a building block for dendritic macromolecules, demonstrating its importance in the field of polymer science and materials engineering (Hawker & Fréchet, 1990).
Catalysis in Organic Synthesis
This compound has been used in the development of new catalysts for the allylation of secondary benzyl acetates. Such catalysts are crucial for creating complex organic molecules, which have wide-ranging applications, including drug development (Rubin & Gevorgyan, 2001).
Regioselective Functionalization
The regioselective functionalization of benzene derivatives using compounds like this compound is another significant application. This process is key to synthesizing various chemically modified benzene derivatives, which are important in pharmaceuticals and agrochemicals (Dmowski & Piasecka-Maciejewska, 1998).
Catalyst in Oxidation Reactions
This compound has been utilized in the synthesis of macrocyclic Zn(II) complexes, which act as catalysts in oxidation reactions of benzyl alcohols. These catalysts are vital for industrial applications, particularly in the field of green chemistry (Wang et al., 2021).
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive and can interact with a variety of biological targets .
Mode of Action
Benzylic compounds, in general, are known to undergo nucleophilic substitution reactions . In these reactions, the benzylic halide (in this case, bromide) is replaced by a nucleophile, which could be a biological target .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, would influence its bioavailability .
Result of Action
The compound’s reactivity suggests it could potentially interact with a variety of biological targets, leading to diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl alcohol .
Properties
IUPAC Name |
[3-bromo-2-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXNJYBZMEIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805950-70-2 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
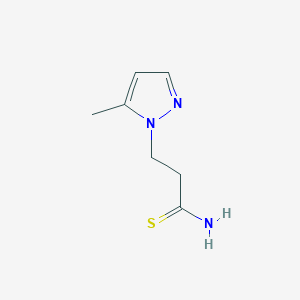
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
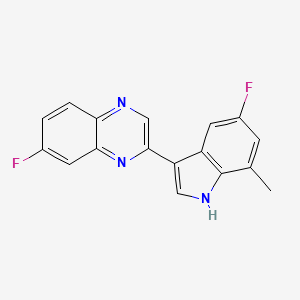
![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

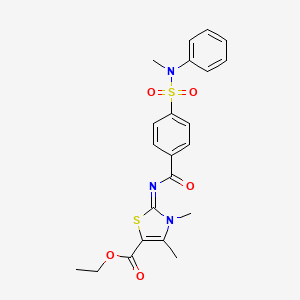
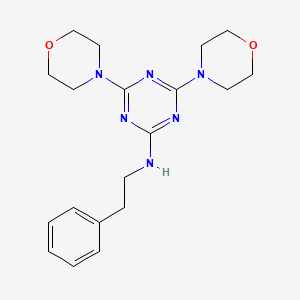
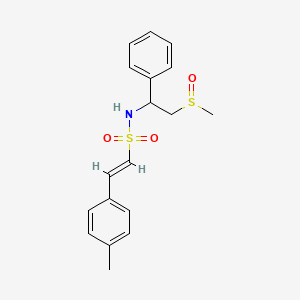
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
